PDE4 Inhibition Potency: 2-Phenylpyrimidine-5-carbonitrile Demonstrates Intermediate Affinity Compared to High-Affinity Inhibitors Like Rolipram
2-Phenylpyrimidine-5-carbonitrile exhibits phosphodiesterase 4 (PDE4) inhibitory activity with an IC50 of 700 nM when assayed against PDE4 from the U937 human cell line [1]. This places its potency in an intermediate range compared to the classical PDE4 inhibitor rolipram, which demonstrates varying IC50 values (e.g., 3 nM for PDE4A to 240 nM for PDE4D) [2]. While rolipram is more potent, the unadorned 2-phenylpyrimidine-5-carbonitrile scaffold provides a valuable, less optimized starting point for structure-activity relationship (SAR) studies, allowing for rational design of more selective or potent analogs.
| Evidence Dimension | Inhibitory activity against PDE4 |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | Rolipram (selective PDE4 inhibitor): IC50 values ranging from 3 nM (PDE4A) to 240 nM (PDE4D) |
| Quantified Difference | Target compound is approximately 3- to 230-fold less potent than rolipram depending on the PDE4 isoform |
| Conditions | Target: PDE4 from U937 human cell line. Comparator: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4D). |
Why This Matters
For researchers initiating a medicinal chemistry program targeting PDE4, this compound offers a confirmed, moderate-affinity starting point that is structurally simpler than highly potent inhibitors, facilitating SAR exploration.
- [1] BindingDB. (n.d.). BDBM50217546: 2-Phenylpyrimidine-5-carbonitrile. IC50 for PDE4. View Source
- [2] MedChemExpress. (n.d.). Rolipram: PDE4 Inhibitor Datasheet. View Source
